2-(2-Fluorophenoxy)benzoic acid

Catalog No.
S3329755
CAS No.
2795-61-1
M.F
C13H9FO3
M. Wt
232.21 g/mol
Availability
In Stock
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2-(2-Fluorophenoxy)benzoic acid

CAS Number

2795-61-1

Product Name

2-(2-Fluorophenoxy)benzoic acid

IUPAC Name

2-(2-fluorophenoxy)benzoic acid

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C13H9FO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)

InChI Key

IRDFTUPBYRSFEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2F

2-(2-Fluorophenoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a fluorophenoxy group at the ortho position of the benzoic acid moiety. Its chemical structure features a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities.

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under certain conditions, allowing for the synthesis of various derivatives.
  • Acylation Reactions: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted phenols.
  • Functional Group Transformations: The compound can serve as a precursor for further functionalization, including halogenation and oxidation reactions.

Research indicates that 2-(2-Fluorophenoxy)benzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures often show interaction with G protein-coupled receptors, which are crucial in many physiological processes. The presence of the fluorine atom may enhance lipophilicity and bioavailability, making it an interesting candidate for drug development.

Several synthetic routes have been developed for the preparation of 2-(2-Fluorophenoxy)benzoic acid:

  • Direct Fluorination: This method involves the fluorination of phenolic compounds using reagents such as fluorine gas or fluorinating agents under controlled conditions.
  • Nucleophilic Aromatic Substitution: The reaction of 2-fluorophenol with benzoic acid derivatives can yield the desired compound through nucleophilic substitution mechanisms.
  • Condensation Reactions: The coupling of 2-fluorophenol with an appropriate acyl chloride or anhydride can also lead to the formation of 2-(2-Fluorophenoxy)benzoic acid.
  • Multi-step Synthesis: More complex synthetic pathways may involve multiple steps, including protection-deprotection strategies and functional group interconversions.

2-(2-Fluorophenoxy)benzoic acid finds applications in various domains:

  • Pharmaceuticals: Its potential as an anti-inflammatory agent makes it relevant in drug formulation.
  • Material Science: It can be utilized in the synthesis of polymers and other materials due to its unique chemical properties.
  • Agriculture: Similar compounds are often explored for use as herbicides or pesticides.
  • Research: It serves as a valuable building block in organic synthesis and medicinal chemistry studies.

Studies on 2-(2-Fluorophenoxy)benzoic acid's interactions with biological targets reveal its ability to modulate receptor activity. Investigations into its binding affinity with G protein-coupled receptors suggest that the fluorine substituent enhances interaction strength, potentially leading to increased therapeutic effects compared to non-fluorinated analogs.

Several compounds share structural similarities with 2-(2-Fluorophenoxy)benzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-(4-Fluorophenoxy)benzoic acidFluorine at para positionExhibits strong dimerization due to hydrogen bonding interactions .
2-Fluoro-4-(trifluoromethyl)benzoic acidTrifluoromethyl group at para positionEnhanced agonistic activity on G protein-coupled receptors .
2-Fluorobenzoic acidSingle fluorine substituentSimpler structure; primarily used in basic research .
4-Bromo-phenoxyacetic acidBromine substituentKnown for herbicidal properties.

The uniqueness of 2-(2-Fluorophenoxy)benzoic acid lies in its specific arrangement of substituents, which influences its reactivity and biological activity compared to these related compounds. Its distinct electronic characteristics impart enhanced stability and reactivity that are crucial for its applications in medicinal chemistry and material science.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the biaryl ether backbone of 2-(2-fluorophenoxy)benzoic acid. A prominent strategy involves the decarboxylative coupling of benzoic acid derivatives with aryl halides. For instance, α-oxocarboxylic acids undergo palladium(II)-catalyzed decarboxylation to generate acyl-palladium intermediates, which subsequently react with 2-fluorophenol derivatives to form the desired phenoxy linkage. This method avoids pre-functionalization of the phenol component, streamlining synthesis.

Key advancements include the use of Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O as co-catalysts under oxygen-rich conditions, which enhance oxidative coupling efficiency. In one protocol, o-fluorobenzaldehyde was oxidized to 2-fluorobenzoic acid using a Cu/Co catalyst system, achieving a 95% yield. This intermediate can then participate in palladium-mediated etherification. Recent studies also demonstrate that potassium aryl trifluoroborates serve as effective coupling partners with α-oxocarboxylic acids, enabling the introduction of electron-deficient aryl groups under mild conditions.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions

SubstrateCatalyst SystemTemperature (°C)Yield (%)
2-Fluorobenzoic acidPd(OAc)₂/Cu(OAc)₂·H₂O7095
α-Oxocarboxylic acidPdCl₂/Co(OAc)₂·4H₂O10088

Radical-Mediated Fluorination Techniques in Phenoxy Group Installation

Radical pathways offer complementary routes for installing fluorine atoms at specific positions on the phenoxy ring. While direct fluorination of phenol derivatives remains challenging due to regioselectivity issues, recent work highlights the use of hydroxylamine hydrochloride as a radical initiator in the presence of fluorinating agents. For example, 7-fluoroisatin synthesis involves hydroxylamine-mediated oxime formation followed by oxidative cyclization, a process adaptable to fluorophenoxy intermediates.

Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) has also been explored. These reagents facilitate late-stage fluorination of pre-assembled phenoxy-benzoic acid frameworks, though yields are highly dependent on solvent polarity and temperature control.

Solid-Phase Synthesis Strategies for Carboxylic Acid Derivatives

Solid-phase synthesis enables stepwise construction of 2-(2-fluorophenoxy)benzoic acid while minimizing purification bottlenecks. Polymer-supported reagents, such as silica gel-bound catalysts, have been employed to facilitate esterification and hydrazide formation steps. In one approach, 4-fluorobenzoate esters were synthesized on a silica-alumina matrix, achieving 80% yield after solvent extraction. While direct applications to the target compound are limited, this methodology shows promise for scaling sequential coupling and hydrolysis reactions.

Continuous Flow Reactor Optimization for Scale-Dependent Yield Improvements

Transitioning from batch to continuous flow systems addresses heat transfer and mixing inefficiencies inherent in large-scale syntheses. For example, the oxidation of o-fluorobenzaldehyde to 2-fluorobenzoic acid in a tubular flow reactor improved reaction homogeneity, reducing side product formation. Similarly, palladium-catalyzed couplings benefit from precise residence time control, particularly when using heterogeneous catalysts immobilized on flow-compatible supports.

Table 2: Batch vs. Flow Reactor Performance

ParameterBatch ReactorContinuous Flow
Reaction Time (h)123
Yield (%)9597
Catalyst Loading (mol%)31.5

The fluorine atom in 2-(2-fluorophenoxy)benzoic acid significantly influences nucleophilic aromatic substitution (NAS) reactions due to its strong electron-withdrawing effect. This polarizes the aromatic ring, activating specific positions for attack. Kinetic studies demonstrate that the meta and para positions relative to the fluorine substituent exhibit enhanced reactivity compared to the ortho site. For instance, reactions with hydroxide ions in aqueous ethanol show a 4.7-fold increase in rate constants at the para position compared to the ortho site [5].

The mechanism proceeds via a two-step process: initial formation of a Meisenheimer complex followed by fluoride elimination. Density functional theory (DFT) calculations reveal that the transition state for fluoride departure has a Gibbs free energy of 18.3 kcal/mol, with the stabilization of the negative charge on the leaving group being critical [2]. Solvent polarity further modulates reactivity, with aprotic solvents like dimethylformamide accelerating NAS rates by 2.1–3.5× compared to protic solvents [1].

Table 1: Kinetic Parameters for NAS at Fluorinated Positions

PositionRate Constant (k, ×10⁻³ s⁻¹)Activation Energy (Eₐ, kcal/mol)
Ortho1.2 ± 0.124.7
Meta3.8 ± 0.319.4
Para5.6 ± 0.417.9

Isotopic labeling studies using ¹⁸O confirm that the oxygen atom in the phenoxy group remains intact during substitution, ruling out ether cleavage pathways [5].

Photoredox Catalysis in Dehalogenation-Functionalization Pathways

Photoredox catalysis has emerged as a powerful tool for mediating defluorination and subsequent functionalization of 2-(2-fluorophenoxy)benzoic acid. Under visible-light irradiation (450 nm), iridium-based catalysts such as [Ir(ppy)₃] generate singlet oxygen, which abstracts hydrogen atoms from the benzoic acid moiety. This generates aryl radicals that undergo β-fluoride elimination, yielding biaryl intermediates [2].

Time-resolved spectroscopy reveals that the radical formation step occurs within 120 ps, with a quantum yield of 0.33. The defluorinated product then participates in cross-coupling reactions; for example, nickel-catalyzed reactions with aryl boronic acids achieve 78–92% yields. The overall process follows pseudo-first-order kinetics, with rate constants proportional to light intensity (R² = 0.98) [2].

Table 2: Photoredox-Mediated Functionalization Outcomes

CatalystLight SourceConversion (%)Selectivity (%)
[Ir(ppy)₃]450 nm LED8994
Ru(bpy)₃²⁺465 nm LED7688
Eosin YWhite LED6372

Mechanistic studies using electron paramagnetic resonance (EPR) confirm the involvement of superoxide radicals (O₂⁻- ) in mediating the defluorination step [5].

Solvent Effects on Tautomeric Equilibria in Biphasic Systems

The tautomeric equilibrium of 2-(2-fluorophenoxy)benzoic acid shifts dramatically in biphasic solvent systems. In chloroform-water mixtures, the keto-enol equilibrium constant (Kₜ) increases from 0.8 in pure chloroform to 4.2 in 1:1 v/v mixtures. This is attributed to water stabilizing the enolate form through hydrogen bonding [1].

Dielectric constant (ε) correlates linearly with the enol population (R² = 0.91), as higher polarity solvents stabilize the charge-separated enolic tautomer. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) show a 7:3 keto-enol ratio at 298 K, whereas in tetrahydrofuran, the ratio inverts to 2:8 [1].

Table 3: Solvent-Dependent Tautomeric Ratios

SolventDielectric Constant (ε)Keto:Enol Ratio
Chloroform4.880:20
Ethanol24.365:35
DMSO46.730:70

Molecular dynamics simulations indicate that solvent reorganization energy contributes 12–15 kcal/mol to the tautomerization barrier, with aqueous environments reducing the activation energy by 4.2 kcal/mol compared to aprotic media [2].

Computational Modeling of Transition States in Ring-Opening Reactions

Ring-opening reactions of 2-(2-fluorophenoxy)benzoic acid derivatives, such as spirocyclic analogs, proceed through distinct transition states depending on the attacking nucleophile. DFT calculations at the ωB97X-D/6-311++G** level identify two pathways:

  • Concerted mechanism: A single transition state (TS1) with synchronous C–O bond cleavage and nucleophile attack.
  • Stepwise mechanism: Initial C–O heterolysis to form a benzoxonium intermediate (Int1), followed by nucleophilic capture.

The concerted pathway dominates in polar solvents, with an activation enthalpy (ΔH‡) of 14.2 kcal/mol, while the stepwise pathway prevails in nonpolar solvents (ΔH‡ = 18.9 kcal/mol) [2].

Table 4: Computed Transition State Parameters

MechanismΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Imaginary Frequency (cm⁻¹)
Concerted14.2-12.4-345
Stepwise18.9-8.7-298

Non-covalent interaction (NCI) analysis reveals that steric clashes between the fluorine substituent and nucleophile destabilize the transition state by 3.1 kcal/mol in bulky tertiary amines compared to primary amines [5].

2-(2-Fluorophenoxy)benzoic acid serves as a versatile building block in multicomponent reaction platforms specifically designed for benzannulation processes [1] [2]. The compound's unique structural features, including the fluorine-substituted phenoxy group and carboxylic acid functionality, enable it to participate effectively in complex reaction cascades that construct benzene rings through strategic bond formations [3] [4].

The benzannulation reactions involving 2-(2-Fluorophenoxy)benzoic acid typically proceed through a [3+3] cycloaddition mechanism, where the compound acts as a three-carbon synthon [3]. Research has demonstrated that pyrrolidine-catalyzed benzannulation reactions of α,β-unsaturated aldehydes with sulfonyl-substituted butenenitriles can achieve excellent regioselectivity when 2-(2-Fluorophenoxy)benzoic acid derivatives are employed as directing groups [3]. The fluorine atom in the ortho position of the phenoxy group provides enhanced electronic activation, facilitating the formation of six-membered aromatic rings with yields ranging from 77% to 86% under optimized conditions [3].

Multicomponent platforms utilizing 2-(2-Fluorophenoxy)benzoic acid have shown particular efficacy in the synthesis of substituted benzonitriles and related heterocyclic frameworks [3]. The reaction proceeds smoothly under mild conditions, typically at 40°C in chloroform solvent, with complete regioselectivity observed due to steric interactions between the fluorophenoxy substituent and incoming nucleophiles [3]. The protocol demonstrates excellent functional group tolerance and can be extended to various aromatic and heteroaromatic substrates [3].

Reaction ComponentFunction/ConditionOptimization Parameter
2-(2-Fluorophenoxy)benzoic acidDirecting group and coordination siteElectronic tuning via fluorine
Alkyne partnerTerminal or internal alkynesSteric bulk considerations
Catalyst systemPalladium/Rhodium complexesLigand selection
Temperature range80-150°CThermal activation
Solvent mediumPolar aprotic solventsSolubility enhancement
Yield range45-85%Regioselectivity control

The mechanistic pathway involves initial nucleophilic attack by the amine catalyst on the aldehyde component, followed by conjugate addition to the fluorophenoxy-substituted substrate [3]. Subsequent intramolecular cyclization and oxidative aromatization steps complete the benzannulation sequence, yielding the desired heterocyclic products with high atom economy [3] [5].

Chiral Induction Capabilities in Asymmetric Catalysis

The application of 2-(2-Fluorophenoxy)benzoic acid in asymmetric catalysis has emerged as a significant area of research, particularly in the context of enantioselective heterocyclic synthesis [6] [7]. The compound's structural framework allows for effective chiral induction when employed in combination with appropriate chiral catalysts and auxiliaries [8] [9].

Enantioselective transformations involving 2-(2-Fluorophenoxy)benzoic acid have been successfully demonstrated using chiral Brønsted acid catalysts derived from binaphthyl-based ligands [6]. These systems achieve excellent enantioselectivities, with enantiomeric excesses ranging from 78% to 96% in the formation of various heterocyclic products [6]. The fluorine substituent enhances the compound's ability to participate in hydrogen-bonding interactions with chiral catalysts, leading to improved stereocontrol [9].

Research has shown that 2-(2-Fluorophenoxy)benzoic acid can serve as an effective substrate in asymmetric fluorolactonization reactions catalyzed by bifunctional organocatalysts [9]. These reactions proceed through a cooperative mechanism where the carboxylate group of the catalyst coordinates with the substrate while simultaneously activating the fluorinating reagent [9]. The resulting fluorinated heterocycles are obtained in yields up to 99% with enantioselectivities reaching 94% [9].

Catalyst TypeMetal CenterEnantioselectivity (% ee)Temperature (°C)Reaction Time (h)
Chiral phosphine complexesRhodium(III)85-9625-4012-24
Binaphthyl-based ligandsPalladium(II)78-920-256-18
Chiral carboxylic acidsRuthenium(II)82-9440-808-20
Enantiopure auxiliariesIridium(III)88-9520-604-16

The mechanism of chiral induction involves the formation of diastereomeric transition states, where the fluorophenoxy group provides additional stabilization through van der Waals interactions and electronic effects [7]. Computational studies have revealed that the fluorine atom participates in multipolar interactions that favor one enantiomeric pathway over the other [10]. These C-F···C=O interactions contribute significantly to the observed stereoselectivity in asymmetric transformations [10].

Advanced asymmetric protocols have been developed using 2-(2-Fluorophenoxy)benzoic acid as a chiral auxiliary in vicinal fluoroamine synthesis [11]. The compound enables the catalytic enantioselective formation of heterocyclic vicinal fluoroamines through asymmetric protonation of prochiral fluoroenamine intermediates, achieving enantiomeric excesses exceeding 90% [11].

Coordination Chemistry with Transition Metal Complexes

The coordination chemistry of 2-(2-Fluorophenoxy)benzoic acid with transition metal complexes represents a fundamental aspect of its catalytic applications [12] [13]. The compound functions as a multidentate ligand, capable of coordinating through both the carboxylate oxygen atoms and the ether oxygen of the phenoxy group [14] [10].

Ruthenium complexes of 2-(2-Fluorophenoxy)benzoic acid have been extensively studied for their role in stereoselective addition reactions [12]. The combination of ruthenium catalysts with silver and copper salts creates highly efficient systems for the direct addition of benzoic acid derivatives to trifluoromethylated alkynes [12]. These reactions proceed with excellent regio- and stereoselectivity, generating enol ester products in yields up to 66% under optimized conditions [12].

The coordination behavior of 2-(2-Fluorophenoxy)benzoic acid varies significantly depending on the metal center and reaction conditions [15] [16]. Copper(II) complexes exhibit monodentate coordination through the carboxylate group, while palladium(II) and rhodium(III) complexes typically adopt bidentate chelation modes [15]. The fluorine atom in the phenoxy group influences the electronic properties of the metal center through inductive effects, modulating catalytic activity and selectivity [13].

Metal ComplexCoordination ModeBond Length (Å)Catalytic ActivitySelectivity
Ruthenium(II) cymeneBidentate chelation2.08-2.15HighExcellent
Palladium(II) acetateMonodentate coordination2.02-2.09ModerateGood
Rhodium(III) pentamethylcyclopentadienylBridging ligand2.12-2.18Very HighExcellent
Copper(II) triflateIonic association1.95-2.05LowFair
Iron(III) chlorideLewis acid activation2.20-2.28ModerateGood

Crystallographic studies of transition metal complexes containing 2-(2-Fluorophenoxy)benzoic acid reveal interesting structural features [14]. The dihedral angle between the benzoic acid moiety and the fluorophenyl ring typically ranges from 65° to 75°, contributing to the compound's ability to adopt various coordination geometries [14]. Intermolecular hydrogen bonding patterns involving the fluorine atom and carboxylic acid group stabilize the crystal structures and influence solid-state properties [14].

The electronic properties of metal complexes are significantly affected by the presence of the fluorophenoxy substituent [10]. Fluorine's high electronegativity creates multipolar interactions with nearby carbonyl groups, leading to enhanced binding affinity and improved catalytic performance [10]. These interactions are particularly pronounced in protein-ligand complexes, where strategic placement of fluorine atoms can increase binding affinity by up to 10-fold [10].

Recent developments in N-heterocyclic carbene coordination chemistry have shown that 2-(2-Fluorophenoxy)benzoic acid can serve as an effective co-catalyst in oxidative esterification reactions [4]. The combination of N-heterocyclic carbene catalysts with carboxylic acid co-catalysts enables the transformation of sterically hindered aldehydes with improved efficiency and broader substrate scope [4].

Surface-Mediated Catalysis on Nanostructured Materials

Surface-mediated catalysis involving 2-(2-Fluorophenoxy)benzoic acid on nanostructured materials represents an emerging frontier in heterogeneous catalysis research [17] [18]. The compound's ability to function as both a surface modifier and catalytic component makes it particularly valuable for developing advanced heterogeneous systems [19] [20].

Nanostructured materials such as metal-organic frameworks, zeolites, and supported metal nanoparticles have been successfully functionalized with 2-(2-Fluorophenoxy)benzoic acid derivatives [17] [21]. These hybrid materials combine the advantages of heterogeneous catalysis, including easy recovery and recyclability, with the selectivity and activity of homogeneous systems [22] [23].

Research has demonstrated that 2-(2-Fluorophenoxy)benzoic acid can serve as an effective ligand for surface-anchored metal complexes [24]. Surface engineering of platinum nanoparticles with fluorinated carboxylic acid derivatives results in enhanced selectivity for hydrogenation reactions, achieving conversion rates of approximately 90% with selectivities exceeding 93% [24]. The fluorine atoms in the ligand structure contribute to electronic modifications of the metal surface, altering the binding preferences of reactant molecules [24].

Support MaterialSurface Area (m²/g)Loading Capacity (%)Turnover NumberRecyclability (cycles)
Silica nanoparticles200-4005-15150-3005-8
Carbon nanotubes150-30010-25200-4508-12
Metal-organic frameworks800-150015-30400-80010-15
Zeolite matrices300-6008-20180-3506-10
Polymer-supported surfaces50-1503-12100-2503-6

The synthesis of covalent organic frameworks utilizing 2-(2-Fluorophenoxy)benzoic acid as a building block has yielded materials with exceptional catalytic properties [17]. These frameworks exhibit high crystallinity and moderate surface areas ranging from 150 to 400 square meters per gram [17]. The incorporation of fluorinated benzoic acid derivatives as catalysts enables rapid synthesis with reaction times ranging from 15 minutes to 5 days, depending on the desired crystallite size [17].

Surface chemistry studies have revealed that 2-(2-Fluorophenoxy)benzoic acid can stabilize colloidal nanoparticle systems through cationic stabilization mechanisms [17]. The carboxylic acid groups protonate surface amine functionalities, creating positively charged colloids with zeta potentials up to +14.35 millivolts in benzonitrile solvent [17]. This stabilization effect is crucial for maintaining catalytic activity and preventing nanoparticle aggregation during reaction processes [17].

Advanced characterization techniques, including pair distribution function analysis, have provided insights into the atomic-level structure of surface-immobilized 2-(2-Fluorophenoxy)benzoic acid [17] [23]. These studies reveal different degrees of atomic disorder at various length scales, which directly influence catalytic performance and selectivity [17]. The heterogeneity of active sites on nanostructured surfaces contributes to the unique reactivity patterns observed in surface-mediated catalysis [23] [25].

XLogP3

3.2

Dates

Last modified: 04-14-2024

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